molecular formula C8H11NO3 B1602413 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol CAS No. 73660-93-2

3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol

Cat. No.: B1602413
CAS No.: 73660-93-2
M. Wt: 169.18 g/mol
InChI Key: NAAQLEYZJPJQEG-UHFFFAOYSA-N
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Description

3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol (IUPAC name) is a catechol derivative with a 2-amino-1-hydroxyethyl substituent at the third position of the benzene ring. This compound is chemically related to norepinephrine (noradrenaline), a key neurotransmitter and hormone. Notably, the stereochemistry of the hydroxyl and amino groups significantly influences its biological activity. The racemic form of this compound, often referred to as (±)-norepinephrine, is used in pharmaceutical applications due to its adrenergic receptor activity, which mediates vasoconstriction and increased heart rate .

Properties

IUPAC Name

3-(2-amino-1-hydroxyethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,7,10-12H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAQLEYZJPJQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588012
Record name 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73660-93-2
Record name 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol typically involves the hydroxylation of dopamine. This process can be achieved through various methods, including enzymatic and chemical synthesis. One common method involves the use of tyrosine hydroxylase, an enzyme that catalyzes the conversion of L-tyrosine to L-DOPA, which is then decarboxylated to form dopamine. Dopamine is subsequently hydroxylated to produce norepinephrine .

Industrial Production Methods

Industrial production of 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol often involves biotechnological processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the biosynthesis of norepinephrine from precursor molecules .

Chemical Reactions Analysis

Iron(III)-Mediated Oxidation

In anaerobic acidic conditions, 3-(2-amino-1-hydroxyethyl)benzene-1,2-diol reacts with Fe(III) (as Fe(OH)²⁺) to form Fe(II) and a semiquinone intermediate. This semiquinone is further oxidized by Fe(III) to noradrenoquinone, which undergoes intramolecular Michael addition to yield leuconoradrenochrome (indoline-3,5,6-triol). At high pH, leuconoradrenochrome reacts with Fe(III) to form noradrenochrome (3,5-dihydro-3,6-dihydroxy-2H-indol-5-one) .

Key Parameters:

  • Rate Constants:

    • Complex formation: k1=2170dm3mol1s1k_1 = 2170 \, \text{dm}^3 \text{mol}^{-1} \text{s}^{-1}, k1=21dm3mol1s1k_{-1} = 21 \, \text{dm}^3 \text{mol}^{-1} \text{s}^{-1} .

    • Decomposition of Fe(LH)³⁺: k2=2.6s1k_2 = 2.6 \, \text{s}^{-1} .

  • pH Dependence: Chloride ions accelerate complex formation at lower pH due to FeCl²⁺ reactivity (log K1Cl=1.54K_{1 \, \text{Cl}} = 1.54) .

Complexation with Transition Metals

The compound forms 1:1 stoichiometric complexes with transition metals, critical for pharmaceutical and analytical applications. Stability constants (logβ\log \beta) were determined via spectrophotometry :

Metal IonStability Constant (logβ\log \beta)
Ag(I)4.34
Pd(II)5.75
Cd(II)3.82

Mechanistic Insights:

  • Complexation involves coordination through the amino and hydroxyl groups.

  • Higher stability for Pd(II) suggests stronger ligand-field effects compared to Ag(I) and Cd(II) .

Substitution Reactions

The amino group participates in nucleophilic substitution reactions, enabling derivatization:

  • Alkylation/Acylation: Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.

  • Halogenation: Treatment with halogenating agents (e.g., SOCl₂) replaces the hydroxyl group with halogens.

Example Reaction:

Compound+R-X3-(2-(R-amino)-1-hydroxyethyl)benzene-1,2-diol+HX\text{Compound} + \text{R-X} \rightarrow \text{3-(2-(R-amino)-1-hydroxyethyl)benzene-1,2-diol} + \text{HX}

Cyclization and Rearrangement

Under oxidative or thermal conditions, the compound undergoes cyclization:

  • Adrenochrome Formation: Oxidation with KMnO₄ or H₂O₂ yields adrenochrome (a quinone derivative) .

  • Leuconoradrenochrome Pathway: Intramolecular cyclization forms indoline derivatives, pivotal in neurotransmitter degradation studies .

pH-Dependent Reactivity

  • Acidic Conditions: Protonation of the amino group enhances electrophilic substitution at the aromatic ring.

  • Basic Conditions: Deprotonation of hydroxyl groups facilitates metal coordination and redox activity .

Comparative Reaction Pathways

Reaction TypeReagents/ConditionsMajor Product
OxidationFe(III), pH < 3Noradrenoquinone → Leuconoradrenochrome
Metal ComplexationAgNO₃, PdCl₂, Cd(NO₃)₂, pH 9.21:1 Metal-ligand complexes
Nucleophilic SubstitutionR-X (alkyl/acyl halides)N-Substituted derivatives

Scientific Research Applications

3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol involves its interaction with adrenergic receptors. It binds to alpha and beta-adrenergic receptors, leading to the activation of various signaling pathways. This results in increased intracellular calcium levels, which in turn triggers various physiological responses such as increased heart rate and vasoconstriction .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues of Benzene-1,2-diol Derivatives

The benzene-1,2-diol (catechol) scaffold is a common structural motif in bioactive and synthetic compounds. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Catechol Derivatives
Compound Name Substituents Key Properties/Activities Source
3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol 2-Amino-1-hydroxyethyl at position 3 Adrenergic activity (racemic form); used in cardiovascular therapeutics
(E)-3-((phenylimino)methyl)benzene-1,2-diol Phenyliminomethyl at position 3 Antimicrobial activity; forms stable Cu(II) complexes for catalytic applications
(E)-4-(2-(anthracen-2-yl)vinyl)benzene-1,2-diol Anthracenylvinyl at position 4 Extended fluorescence lifetime; used as amyloid fibril probes in neurodegenerative disease research
3-(all-trans-nonaprenyl)benzene-1,2-diol Prenyl chain at position 3 Prenol lipid involved in E. coli Coenzyme Q biosynthesis; identified in cowpea metabolites
L9 ligand (3-[((2'-pyridyl)methyl)imino)methyl]benzene-1,2-diol) Pyridylmethyliminomethyl at position 3 Mn-complex ligand for water-oxidation catalysts; mimics Photosystem II activity

Biological Activity

3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol, commonly known as norepinephrine impurity or noradrenaline impurity, is a compound with significant biological activity. Its molecular formula is C8H11NO3C_8H_{11}NO_3 and it has a molecular weight of 169.18 g/mol. This compound is structurally related to norepinephrine, a key neurotransmitter involved in the body's fight-or-flight response. This article explores the biological activity of 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacodynamics

3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol acts primarily on adrenergic receptors. It exhibits activity at both alpha-1 and alpha-2 adrenergic receptors, leading to various physiological effects such as vasoconstriction and increased blood pressure. These effects are crucial in the context of its role as a norepinephrine impurity, where it may influence the pharmacological profile of formulations containing norepinephrine .

Key Effects:

  • Vasoconstriction: Enhances blood pressure by constricting blood vessels.
  • Increased Heart Rate: Stimulates cardiac output through beta-adrenergic receptor activation.
  • Metabolic Effects: Influences glucose metabolism and lipolysis.

The mechanism by which 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol exerts its effects involves binding to adrenergic receptors. Upon binding, it activates intracellular signaling pathways that lead to physiological responses such as increased vascular tone and enhanced cardiac contractility. The compound's structural similarity to norepinephrine allows it to mimic some of the neurotransmitter's actions, albeit with varying potency .

Stability and Interaction Studies

Research has been conducted to understand the stability constants of complexes formed between 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol and various transition metals. A study determined stability constants for complexes with silver (Ag), palladium (Pd), and cadmium (Cd), indicating a stoichiometry of 1:1 for these interactions. The stability constants were found to be:

  • Ag Complex: 4.34
  • Pd Complex: 5.75
  • Cd Complex: 3.82

These findings suggest potential applications in drug formulation and metal ion interactions in biological systems .

Case Studies

  • Cardiovascular Implications:
    A study highlighted the role of norepinephrine impurities in cardiovascular responses during stress conditions. The presence of 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol was associated with heightened vasoconstrictive responses in animal models, emphasizing its relevance in understanding drug formulations used in critical care settings .
  • Pharmacological Profiles:
    Research has shown that impurities like 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol can alter the pharmacodynamics of norepinephrine preparations. This has implications for dosing strategies and therapeutic outcomes in patients receiving norepinephrine for shock management .

Comparative Analysis

CompoundMolecular FormulaMolecular WeightBiological Activity
3-(2-Amino-1-hydroxyethyl)benzene-1,2-diolC8H11NO3169.18 g/molAdrenergic receptor agonist; vasoconstriction
NorepinephrineC8H11NO3169.18 g/molAdrenergic receptor agonist; major neurotransmitter

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol
Reactant of Route 2
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3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol

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